Pentamethyldisiloxane

Vue d'ensemble

Description

Pentamethyldisiloxane is an organosilicon compound with the chemical formula C5H16OSi2 . It is a clear, colorless liquid with a boiling point of 86°C and a density of 0.760 g/mL at 20°C . This compound is primarily used in the synthesis of siloxane-polyether copolymer surfactants and as a source of the trimethylsilyl functional group in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentamethyldisiloxane can be synthesized by reacting potassium trimethylsilanolate with dimethylchlorosilane in anhydrous tetrahydrofuran. The reaction is carried out at room temperature for one hour, followed by filtration, concentration, extraction with ether, drying, and further concentration to yield this compound with a purity of over 98% .

Industrial Production Methods

In industrial settings, this compound is produced using a rearrangement reaction involving 1,3-divinyl-1,1,3,3-tetramethyl disiloxane and 1,1,1,3,3,3-hexamethyl disiloxane. This reaction is catalyzed by a complex catalyst composed of potassium hydroxide and 18-crown ether-6. The reaction mixture is then neutralized, filtered, and rectified to obtain the final product .

Analyse Des Réactions Chimiques

Piers–Rubinsztajn Reaction

The Piers–Rubinsztajn reaction is a cornerstone of PMDSO’s utility, enabling the cleavage of methyl ethers (e.g., methoxy groups) under mild conditions. This reaction involves PMDSO and a boron-based catalyst (e.g., B(C₆F₅)₃) to replace methyl groups with siloxy moieties, followed by acidic hydrolysis to regenerate hydroxyl groups .

Key Features:

-

Mechanism : PMDSO reacts with methyl ethers via nucleophilic attack, forming silyl ethers that are subsequently hydrolyzed.

-

Advantages :

-

Example : In the synthesis of 7-hydroxy-cannabidiol, PMDSO facilitated the removal of methoxy groups while maintaining the integrity of allylic alcohols .

Reaction Conditions and Yields:

| Reaction Component | Details | Yield |

|---|---|---|

| Catalyst | B(C₆F₅)₃ or Cp*Si⁺·X⁻ (e.g., tris(pentafluorophenyl)borane) | - |

| Solvent | Hexane or toluene | - |

| Temperature | Room temperature to 60°C | - |

| Product | Hydroxylated compounds (e.g., 7-hydroxy-cannabidiol) | Up to 31% |

Hydrosilylation and Cyclization

PMDSO participates in palladium-catalyzed hydrosilylation reactions, forming silylated carbocycles from functionalized dienes. These intermediates can be hydrolyzed to alcohols .

Reaction Workflow:

-

Hydrosilylation : PMDSO reacts with dienes (e.g., 1,3-dienes) in the presence of a palladium catalyst (e.g., (N–N)Pd(Me)Cl) to form silylated carbocycles.

-

Hydrolysis : Treatment with KF and peracetic acid converts silylated products into alcohols with retained stereochemistry.

Example Reaction:

Advantages:

-

High stereoselectivity in carbocycle formation.

-

Compatible with functionalized dienes (e.g., esters, amides) .

Silylation of Vinyl Arenes

PMDSO reacts with vinyl arenes in the presence of sodium triethylborohydride (NaHBEt₃) to form silylated products. This reaction proceeds via a carbanion intermediate, enabling efficient silylation .

Key Observations:

-

Regioselectivity : The reaction favors silylation at the less substituted silicon atom in PMDSO.

-

Catalyst Role : BEt₃ facilitates Si–O bond cleavage, enabling nucleophilic attack by carbanions.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Base | NaHBEt₃ (1:1 ratio with PMDSO) |

| Solvent | THF or DMF |

| Temperature | Room temperature |

| Major Product | Dimethyl(1-phenylethyl)silane |

Oxidation and Substitution Reactions

PMDSO undergoes oxidation to form siloxane-based compounds and participates in substitution reactions .

Oxidation:

-

Reaction : PMDSO reacts with oxidizing agents (e.g., hydrogen peroxide) to form siloxane oxides.

-

Product : Siloxane-based derivatives with altered Si–O bonding.

Substitution:

-

Reaction : PMDSO undergoes substitution of methyl groups with other functional groups (e.g., halogens, organometallic reagents).

-

Reagents : Halogens (e.g., Cl₂), organometallic compounds (e.g., Grignard reagents).

Example:

PMDSO reacts with dimethylchlorosilane in the presence of potassium trimethylsilanolate to form high-purity siloxanes .

Hazardous Reactions and Stability

PMDSO exhibits reactivity under specific conditions:

Applications De Recherche Scientifique

Chemistry

PMDS plays a crucial role in the synthesis of siloxane-polyether copolymer surfactants and serves as a source of the trimethylsilyl functional group. Its unique reactivity allows for the formation of complex molecular structures essential for various chemical processes .

Biology

In biological research, PMDS is utilized in the development of biocompatible materials. It serves as a reagent in biochemical assays and is investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules .

Medicine

The compound is being explored for its applications in medical devices and drug delivery systems. Its properties facilitate the encapsulation and release of therapeutic agents, enhancing the efficacy of treatments .

Industry

PMDS is extensively used in the production of silicone elastomers, lubricants, coatings, and personal care products. Its versatility allows for modifications that enhance performance characteristics tailored to specific applications .

Antimicrobial Properties

Recent studies have highlighted PMDS's antimicrobial potential. Derivatives of PMDS have shown significant antibacterial and antifungal activities. For instance:

- Triazole-PMDS Derivative : Exhibited antibacterial efficacy with zones of inhibition ranging from 15-20 mm against various bacterial strains.

- Imidazole-PMDS Derivative : Showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.

Case Studies

- Synthesis of Triazole Derivatives : A study published in 2021 demonstrated that triazole derivatives synthesized from PMDS exhibited significant antibacterial properties against Gram-positive bacteria with minimum inhibitory concentrations (MICs) between 50 to 100 µg/mL.

- Alkylation Reactions : Research focused on alkylation reactions involving imidazole derivatives with PMDS revealed moderate antibacterial effects against common pathogens such as Staphylococcus aureus .

Toxicological Considerations

While PMDS shows promising biological activities, its safety profile is crucial for practical applications. Toxicological assessments indicate low acute toxicity; however, long-term exposure studies are necessary to fully understand its environmental impact and effects on human health .

Mécanisme D'action

The mechanism of action of pentamethyldisiloxane involves its ability to form stable bonds with various functional groups. This property makes it an effective reagent in organic synthesis, where it can facilitate the formation of complex molecular structures. The compound’s molecular targets and pathways are primarily related to its interactions with other silicon-containing compounds and organic molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hexamethyldisiloxane: Another organosilicon compound with similar properties but different molecular structure.

Tetramethyldisiloxane: A related compound with fewer methyl groups.

Heptamethyltrisiloxane: Contains an additional silicon atom compared to pentamethyldisiloxane.

Uniqueness

This compound is unique due to its specific molecular structure, which provides distinct reactivity and stability. Its ability to act as a source of the trimethylsilyl functional group makes it particularly valuable in organic synthesis and industrial applications .

Activité Biologique

Pentamethyldisiloxane (PMDS) is a siloxane compound characterized by its unique structure and properties, which have garnered interest in various biological applications. This article explores the biological activity of PMDS, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

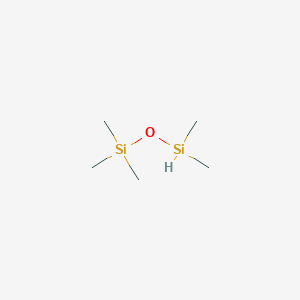

This compound has the chemical formula and is represented by the structural formula:

This compound exhibits low viscosity and high thermal stability, making it suitable for various industrial applications, including as a lubricant and in personal care products.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of PMDS. Research indicates that PMDS derivatives exhibit significant antibacterial and antifungal activities. For instance, a study involving the reaction of PMDS with triazole derivatives demonstrated that the resulting compounds showed moderate to good antimicrobial activity against various strains of bacteria and fungi .

Table 1: Antimicrobial Activity of PMDS Derivatives

| Compound | Activity Type | Efficacy (Zone of Inhibition) |

|---|---|---|

| Triazole-PMDS Derivative | Antibacterial | 15-20 mm |

| Triazole-PMDS Derivative | Antifungal | 12-18 mm |

| Imidazole-PMDS Derivative | Antibacterial | 10-15 mm |

The antimicrobial activity of PMDS is believed to be linked to its ability to disrupt cellular membranes and inhibit essential metabolic processes in microorganisms. The siloxane backbone may interact with lipid bilayers, leading to increased permeability and eventual cell lysis.

Case Studies

- Study on Triazole Derivatives : A study published in 2021 examined the synthesis of triazole derivatives from PMDS and their biological activity. The results indicated that these compounds possessed significant antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

- Alkylation Reactions : Another investigation focused on the alkylation of imidazole and benzimidazole derivatives with PMDS. The resulting organocyclosiloxane iodides were tested for their biological activity, revealing moderate antibacterial effects against Staphylococcus aureus and Escherichia coli .

Toxicological Considerations

While PMDS exhibits promising biological activities, it is essential to consider its safety profile. Toxicological assessments indicate that PMDS has low acute toxicity; however, long-term exposure studies are necessary to fully understand its effects on human health and the environment.

Propriétés

IUPAC Name |

dimethylsilyloxy(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H16OSi2/c1-7(2)6-8(3,4)5/h7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJHDNSYXUZCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16OSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-82-0 | |

| Record name | Pentamethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.